molecular formula C7H7F3N2O3 B2647410 Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate CAS No. 1008711-58-7

Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate

Cat. No.: B2647410
CAS No.: 1008711-58-7
M. Wt: 224.139
InChI Key: ZZVJBRBCDHCNHS-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a specialized organic compound featuring a cyano group, a trifluoroacetamido moiety, and an ethyl ester. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the preparation of fluorinated intermediates for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

ethyl 2-cyano-2-[(2,2,2-trifluoroacetyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O3/c1-2-15-5(13)4(3-11)12-6(14)7(8,9)10/h4H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVJBRBCDHCNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate typically involves the reaction of ethyl cyanoacetate with 2,2,2-trifluoroacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium hydride, potassium carbonate

    Acids: Hydrochloric acid, sulfuric acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Scientific Research Applications

Organic Synthesis

Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate serves as a building block for synthesizing complex organic molecules and heterocycles. Its reactive functional groups enable various transformations:

  • Nucleophilic Substitution : The cyano group can form new carbon-nitrogen bonds.
  • Hydrolysis : The ester group can be hydrolyzed to yield corresponding carboxylic acids.
  • Reduction : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Biochemical Probes

Due to its reactive nature, this compound is investigated for potential use as a biochemical probe. Its ability to engage in various chemical reactions makes it suitable for studying biological systems and interactions at the molecular level.

Pharmaceutical Development

This compound is explored in drug development as a precursor for pharmaceutical intermediates. Its unique structure allows for modifications that can lead to the synthesis of novel therapeutic agents. For instance:

  • Synthesis of SARS-CoV-2 Inhibitors : Research has indicated its potential in synthesizing inhibitors targeting viral proteases like the SARS-CoV-2 main protease (Mpro), which is crucial for developing antiviral drugs .

Specialty Chemicals Production

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to be incorporated into various formulations that require specific performance characteristics.

Case Study 1: Antiviral Drug Development

Research focused on synthesizing nirmatrelvir (Paxlovid), an FDA-approved drug targeting SARS-CoV-2 protease. This compound was utilized in the synthesis process, showcasing its role in developing antiviral agents while minimizing epimerization during critical coupling steps .

Case Study 2: Organic Synthesis Innovations

A study demonstrated the use of this compound as a reagent in synthesizing acylindoles and indolylalkylamines. This application highlights its utility in creating complex structures that are significant in medicinal chemistry .

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate involves its reactive functional groups. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The trifluoroacetamido group can enhance the compound’s stability and reactivity by withdrawing electron density from the adjacent carbon atoms. These properties make the compound a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-cyano-2-(4-(perfluorohexyl)phenyl)acetate (8a)
  • Molecular Formula: C₁₇H₁₀F₁₃NO₂
  • Key Features : A perfluorohexylphenyl substituent replaces the trifluoroacetamido group.
  • Synthesis : Prepared via regioisomeric mixture separation using flash chromatography (hexane/diethyl ether) .
  • Applications : Fluorinated materials for hydrophobic coatings or surfactants.
  • Differentiation : The perfluorohexyl chain enhances lipophilicity and thermal stability compared to the target compound’s polar trifluoroacetamido group.
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
  • Molecular Formula : C₅H₇N₂O₃
  • Key Features: Hydroxyimino group instead of trifluoroacetamido.
  • Applications : Peptide coupling reagent due to its low racemization tendency .
  • Differentiation: The hydroxyimino group offers superior coupling efficiency in peptide synthesis, whereas the trifluoroacetamido group in the target compound may stabilize intermediates via electron-withdrawing effects.

Stereochemical and Substitutent Modifications

Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate
  • Molecular Formula: C₁₁H₁₀F₃NO₃
  • Key Features : Aromatic phenyl group and stereogenic center (S-configuration).
  • Applications : Chiral building block for pharmaceuticals .
  • Differentiation: The phenyl group introduces aromatic π-π interactions, while the stereocenter enables enantioselective synthesis, unlike the non-chiral target compound.
Ethyl 2-cyano-2-(5-fluoro-1-methyl-2-oxoindolin-3-ylidene)acetate (77e)
  • Molecular Formula: C₁₄H₁₀FNO₃
  • Key Features: Indolinone heterocycle with a fluoro substituent.
  • Synthesis: Condensation of 5-fluoro-1-methylindoline-2,3-dione with ethyl cyanoacetate .
  • Applications: Potential kinase inhibitors or fluorescent probes.
  • Differentiation: The rigid indolinone scaffold confers planar geometry and biological activity, contrasting with the linear, flexible target compound.

Trifluoroacetamido-Containing Derivatives

TFA-L-Lys(TFA) [(S)-2,6-Bis(2,2,2-trifluoroacetamido)hexanoic acid]
  • Molecular Formula : C₁₀H₁₂F₆N₂O₄
  • Key Features : Dual trifluoroacetamido groups on a lysine backbone.
  • Synthesis : Double trifluoroacetylation of lysine using ethyl trifluoroacetate .
  • Applications: Protected amino acid for solid-phase peptide synthesis.
  • Differentiation: The bifunctional TFA protection enhances solubility in organic solvents, whereas the target compound’s ester and cyano groups favor nucleophilic reactivity.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Synthesis Method Applications References
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate C₇H₇F₃N₂O₃ Cyano, trifluoroacetamido, ester Likely nucleophilic substitution Fluorinated intermediates
Ethyl 2-cyano-2-(4-(perfluorohexyl)phenyl)acetate (8a) C₁₇H₁₀F₁₃NO₂ Cyano, perfluorohexylphenyl, ester Flash chromatography (hexane/diethyl ether) Fluorinated materials
OxymaPure C₅H₇N₂O₃ Cyano, hydroxyimino, ester Condensation reaction Peptide coupling reagent
Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate C₁₁H₁₀F₃NO₃ Phenyl, trifluoroacetamido, ester (S) Stereoselective acylation Chiral pharmaceuticals
TFA-L-Lys(TFA) C₁₀H₁₂F₆N₂O₄ Bis(trifluoroacetamido), carboxylic acid Double trifluoroacetylation Protected amino acid synthesis

Key Research Findings

  • Reactivity : The trifluoroacetamido group in the target compound enhances electrophilicity at the α-carbon, facilitating nucleophilic additions (e.g., in Michael acceptors), unlike the perfluorohexylphenyl group in 8a, which prioritizes steric bulk .
  • Solubility : Compounds with aromatic or perfluoroalkyl groups (e.g., 8a, 77e) exhibit lower polarity compared to the target compound, impacting their solubility in aqueous vs. organic phases .
  • Biological Relevance: Indolinone derivatives (e.g., 77e) show higher bioactivity due to heterocyclic rigidity, whereas the target compound’s utility lies in synthetic intermediate roles .

Biological Activity

Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes available research findings on its biological activity, including in vitro and in vivo studies, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyano group and a trifluoroacetamido moiety that may contribute to its biological activity. The presence of these functional groups is hypothesized to enhance interaction with biological targets, including enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines indicate its effectiveness:
    • HepG2 (liver cancer): IC50 = 21.00 μM
    • MCF-7 (breast cancer): IC50 = 26.10 μM
    • HCT-116 (colon cancer): IC50 = 0.66 μM .
  • In vivo Studies : The sodium salt form of related compounds has demonstrated promising results against Ehrlich ascites carcinoma (EAC) in mice. Treatment led to a reduction in EAC cell volume and count, alongside an increase in apoptotic markers such as caspase 3 .

The mechanism by which this compound exerts its effects appears to involve several pathways:

  • VEGFR-2 Inhibition : Molecular docking studies suggest that the compound can bind effectively to the vascular endothelial growth factor receptor-2 (VEGFR-2), inhibiting its activity with an IC50 value close to that of established inhibitors like sorafenib .
  • Antioxidant Activity : The compound has also been shown to possess antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress within cells .

Study on EAC Cells

In a study evaluating the sodium salt of ethyl derivatives against EAC cells:

  • Findings : Significant chemopreventive effects were observed, with histopathological examinations confirming improved tissue health in liver and kidneys without adverse effects .

Molecular Docking Analysis

Molecular docking studies have revealed that this compound interacts favorably with specific protein targets:

  • Binding Affinity : The binding energy scores indicate a strong affinity for VEGFR-2, suggesting potential as a therapeutic agent in cancer treatment .

Research Findings Summary Table

Study Cell Line/Model IC50 (μM) Mechanism Outcome
Study 1HepG221.00VEGFR-2 InhibitionCytotoxicity observed
Study 1MCF-726.10VEGFR-2 InhibitionCytotoxicity observed
Study 2EAC Cells (in vivo)N/AAntioxidant & Apoptosis InductionReduced tumor volume

Q & A

Q. What are the optimal conditions for synthesizing Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate?

The synthesis typically involves coupling reactions under controlled conditions. For example, analogous compounds like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) are synthesized using coupling reagents in recyclable aqueous media to minimize waste . Key parameters include temperature (e.g., reflux at elevated temperatures), solvent selection (e.g., THF or acetone for solubility), and stoichiometric ratios of reagents. Purification often involves column chromatography with gradients of ethyl acetate/hexanes (e.g., 10–20%) to isolate the product .

Q. How is the purity and structural integrity of this compound verified in academic research?

Methodological verification includes:

  • Spectroscopic Analysis : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm functional groups and stereochemistry (e.g., trifluoroacetamido and cyano groups) .
  • Chromatography : TLC or HPLC to assess purity.
  • Optical Activity : Polarimetry (e.g., [α]D25[α]^{25}_{D} values) for chiral centers .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight.

Q. What are the common applications of this compound in peptide synthesis?

this compound derivatives, such as Oxyma Pure®, are widely used as coupling reagents to suppress racemization during peptide bond formation. Their cyano and trifluoroacetamido groups enhance reactivity while minimizing side reactions, making them critical for synthesizing stereochemically pure peptides .

Advanced Research Questions

Q. How can reaction byproducts be minimized or repurposed in the synthesis of this compound?

Byproduct management involves:

  • Green Solvent Systems : Recyclable aqueous media (e.g., THF/water mixtures) to reduce waste .
  • Column Chromatography Optimization : Adjusting solvent polarity to separate byproducts (e.g., unreacted starting materials or hydrolysis products) .
  • Byproduct Recovery : For example, nitrobenzenesulfonyloxy byproducts from coupling reactions can be isolated and reused in subsequent syntheses .

Q. What strategies are effective in resolving stereochemical challenges during derivatization?

Stereochemical control requires:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (S)-methyl 5-iodo-2-(2,2,2-trifluoroacetamido)pentanoate) to direct stereochemistry .
  • Low-Temperature Reactions : Performing reactions at −78°C to slow racemization, as seen in cuprate-mediated alkylation .
  • Additives : Oxyma Pure® or HOBt to suppress racemization during peptide couplings .

Q. How do electronic effects of the trifluoroacetamido group influence reactivity in nucleophilic substitutions?

The electron-withdrawing trifluoroacetamido group increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks. For example, in iodination reactions, the group stabilizes transition states, leading to high yields (e.g., 98% for iodo derivatives) . Computational studies (e.g., DFT) are recommended to quantify these effects.

Q. What safety protocols are critical when handling this compound in large-scale reactions?

Advanced safety measures include:

  • PPE : Gloves, masks, and protective eyewear to avoid contact with skin or inhalation .
  • Waste Management : Segregation of halogenated byproducts (e.g., trifluoroacetic acid derivatives) for professional disposal .
  • Ventilation : Use of fume hoods during solvent evaporation or high-temperature steps .

Methodological Insights from Evidence

  • Synthetic Routes : Analogous compounds (e.g., methyl 2,2-difluoro-2-(fluorosulfonyl)acetate) highlight the importance of fluorinated reagents in trifluoromethylation, applicable to derivatives of this compound .
  • Analytical Validation : NMR and MS data from related trifluoroacetamido esters (e.g., 19F^{19}\text{F} NMR for tracking fluorine groups) provide benchmarks for characterization .
  • Scalability : Column chromatography conditions (e.g., 10–20% ethyl acetate in hexanes) are scalable for gram-to-kilogram syntheses .

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